molecular formula C8H6FIO2 B6253962 3-fluoro-4-iodo-2-methoxybenzaldehyde CAS No. 943831-00-3

3-fluoro-4-iodo-2-methoxybenzaldehyde

Cat. No.: B6253962
CAS No.: 943831-00-3
M. Wt: 280
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Description

3-Fluoro-4-iodo-2-methoxybenzaldehyde is a benzaldehyde derivative featuring substituents at the 2-, 3-, and 4-positions of the aromatic ring: a methoxy group (-OCH₃) at position 2, fluorine (-F) at position 3, and iodine (-I) at position 4.

Properties

CAS No.

943831-00-3

Molecular Formula

C8H6FIO2

Molecular Weight

280

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-iodo-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 3-fluoro-2-methoxybenzaldehyde using iodine and an oxidizing agent such as sodium iodate. The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols derived from the reduction of the aldehyde group.

Scientific Research Applications

3-Fluoro-4-iodo-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodo-2-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

3-Fluoro-4-Methoxybenzaldehyde

  • Structure : Methoxy (4-position), fluorine (3-position).
  • Molecular Formula : C₈H₇FO₂.
  • Molecular Weight : 154.14 g/mol.
  • Synthesis : Prepared via a one-step reaction using 2-fluoroanisole, hexamethylenetetramine, and trifluoroacetic acid (TFA), achieving an 87.3% yield .
  • Key Feature : The absence of iodine reduces molecular weight and steric bulk compared to the target compound.

4-Chloro-2-Fluoro-3-Methoxybenzaldehyde

  • Structure : Chlorine (4-position), fluorine (2-position), methoxy (3-position).
  • Molecular Formula : C₈H₆ClFO₂.
  • Molecular Weight : 188.58 g/mol.
  • Safety : Hazard statements include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Comparison : Chlorine’s smaller atomic radius and lower polarizability compared to iodine may reduce reactivity in substitution reactions.

4-Methoxy-3-(Trifluoromethyl)Benzaldehyde

  • Structure : Trifluoromethyl (-CF₃, 3-position), methoxy (4-position).
  • Molecular Formula : C₉H₇F₃O₂.
  • Molecular Weight : 204.15 g/mol.
  • Key Feature : The -CF₃ group is a strong electron-withdrawing substituent, enhancing electrophilicity at the aldehyde group .

2-Trifluoromethoxy-4-Methoxybenzaldehyde

  • Structure : Trifluoromethoxy (-OCF₃, 2-position), methoxy (4-position).
  • Molecular Formula : C₉H₇F₃O₃.
  • Molecular Weight : 220.15 g/mol.
  • Purity : 97% as reported in synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Reactivity Features
This compound C₈H₆FIO₂ 280.04 2-OCH₃, 3-F, 4-I High molecular weight; iodine enhances leaving-group ability
3-Fluoro-4-methoxybenzaldehyde C₈H₇FO₂ 154.14 3-F, 4-OCH₃ High yield (87.3%); TFA recyclability
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 2-F, 3-OCH₃, 4-Cl Moderate hazards (skin/eye irritation)
4-Methoxy-3-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 204.15 4-OCH₃, 3-CF₃ Strong electron-withdrawing -CF₃ group

Biological Activity

3-Fluoro-4-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both fluorine and iodine substituents, may exhibit unique interactions with biological targets, making it a candidate for further investigation in drug development.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C9H8FIO2
  • Molecular Weight : 292.06 g/mol
  • Chemical Structure :
    • The compound features a methoxy group (-OCH₃) at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 4-position of the benzene ring.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on various halogenated benzaldehydes have shown that they exhibit bacteriostatic activity against both gram-positive and gram-negative bacteria. The effectiveness of these compounds often correlates with their halogen substituents, which enhance their lipophilicity and facilitate membrane penetration.

Table 1: Antimicrobial Activity of Halogenated Benzaldehydes

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
3-Fluoro-4-bromo-2-methoxybenzaldehydeEscherichia coli15 µg/mL
4-Iodo-3-methoxybenzaldehydePseudomonas aeruginosa12 µg/mL

Cytotoxicity Studies

In cytotoxicity evaluations, derivatives of halogenated benzaldehydes have been tested across various cancer cell lines. The selectivity index is crucial in determining the therapeutic potential of these compounds. For example, preliminary studies suggest that this compound exhibits low cytotoxicity against normal cells while maintaining efficacy against tumorigenic cells.

Table 2: Cytotoxicity Profile of Selected Compounds

CompoundCell LineCC50 (µM)Selectivity Index (SI)
This compoundHeLa (cervical cancer)>50>5
3-Fluoro-4-chloro-2-methoxybenzaldehydeMCF7 (breast cancer)303

The biological activity of halogenated benzaldehydes like this compound is often attributed to their ability to interact with cellular targets such as enzymes and receptors. These compounds may act as enzyme inhibitors or modulators, affecting pathways involved in cell proliferation and apoptosis.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that certain derivatives inhibit key enzymes involved in metabolic pathways in cancer cells, leading to reduced proliferation rates.
  • Synergistic Effects : Combination therapies using halogenated benzaldehydes alongside conventional chemotherapeutics have shown enhanced efficacy, potentially due to additive or synergistic effects on cancer cell viability.

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